molecular formula C9H16N2O2 B6204716 3-(oxan-4-yl)piperazin-2-one CAS No. 1247658-45-2

3-(oxan-4-yl)piperazin-2-one

Katalognummer: B6204716
CAS-Nummer: 1247658-45-2
Molekulargewicht: 184.24 g/mol
InChI-Schlüssel: PEBFIMWXZDZXAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(oxan-4-yl)piperazin-2-one: is a heterocyclic compound that features a piperazin-2-one core with an oxan-4-yl substituent. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxan-4-yl)piperazin-2-one can be achieved through several methods. One notable approach involves a one-pot Knoevenagel reaction followed by asymmetric epoxidation and domino ring-opening cyclization. This method utilizes commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines . The reaction conditions are optimized to achieve high yields and enantioselectivity.

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation of unsaturated piperazin-2-ones.

Analyse Chemischer Reaktionen

Types of Reactions

3-(oxan-4-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation techniques.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines.

Wissenschaftliche Forschungsanwendungen

3-(oxan-4-yl)piperazin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(oxan-4-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxan-4-yl group enhances its potential as a versatile intermediate in synthetic chemistry and drug development.

Eigenschaften

CAS-Nummer

1247658-45-2

Molekularformel

C9H16N2O2

Molekulargewicht

184.24 g/mol

IUPAC-Name

3-(oxan-4-yl)piperazin-2-one

InChI

InChI=1S/C9H16N2O2/c12-9-8(10-3-4-11-9)7-1-5-13-6-2-7/h7-8,10H,1-6H2,(H,11,12)

InChI-Schlüssel

PEBFIMWXZDZXAV-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1C2C(=O)NCCN2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.